7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Catalog No.
S3495909
CAS No.
1050910-66-1
M.F
C8H9N5O
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbox...

CAS Number

1050910-66-1

Product Name

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

IUPAC Name

7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C8H9N5O/c1-4-2-6-11-3-5(8(10)14)7(9)13(6)12-4/h2-3H,9H2,1H3,(H2,10,14)

InChI Key

BYMTUMSEAPEYPO-UHFFFAOYSA-N

SMILES

CC1=NN2C(=C1)N=CC(=C2N)C(=O)N

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)C(=O)N

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine class. Its chemical formula is C8H9N5O, and it has a molecular weight of 191.19 g/mol. The structure features a pyrazolo ring fused to a pyrimidine moiety, with an amino group at the 7-position and a carboxamide group at the 6-position. This compound exhibits significant potential in medicinal chemistry due to its diverse biological activities.

The reactivity of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide can be attributed to its functional groups. The carboxamide group can undergo hydrolysis under acidic or basic conditions, converting it into the corresponding carboxylic acid. Additionally, the amino group can participate in nucleophilic substitution reactions, forming various derivatives that may enhance its biological activity or solubility.

7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its pharmacological properties, particularly as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which help regulate blood glucose levels. The compound's structural characteristics allow it to mimic natural substrates of DPP-IV, leading to its inhibitory effect on this enzyme .

The primary application of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide lies in pharmaceutical research, particularly in developing antidiabetic agents. Its ability to inhibit DPP-IV positions it as a candidate for treating type 2 diabetes. Furthermore, its unique structure may lead to discoveries of novel therapeutic agents targeting other diseases related to metabolic dysfunctions.

Interaction studies have demonstrated that 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide effectively binds to DPP-IV with high affinity. Molecular docking studies suggest that the compound fits well into the active site of the enzyme, stabilizing through hydrogen bonding and hydrophobic interactions. These studies provide insights into optimizing the compound's structure for enhanced potency and selectivity against DPP-IV.

Several compounds share structural similarities with 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide, including:

Compound NameStructureKey Features
7-Amino-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidC8H8N4O2Exhibits similar biological activity but with different substitution patterns
7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidC8H8N4O2Lacks the carboxamide functionality; may have different solubility and activity profiles
AlogliptinC17H22N4O2A potent DPP-IV inhibitor with a different scaffold but similar therapeutic application

The uniqueness of 7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific structural arrangement that enhances its interaction with DPP-IV while potentially minimizing off-target effects seen in other compounds.

Regioselective Cyclization Strategies in Azolopyrimidine Core Formation

Regioselective cyclization is critical for constructing the pyrazolo[1,5-a]pyrimidine core. Two primary approaches dominate current methodologies:

  • Multi-Step Cyclization via Dihydroxy Intermediate
    A widely adopted strategy involves reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate, yielding dihydroxy intermediate 1 (89% yield). Subsequent chlorination with phosphorus oxychloride selectively replaces hydroxyl groups at positions 5 and 7, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) with 61% efficiency. This stepwise approach ensures precise control over substituent placement, as demonstrated by the preferential reactivity of the C7 chlorine during nucleophilic substitution with morpholine.

  • Cyclocondensation with β-Diketones
    Alternative routes employ cyclocondensation of 5-aminopyrazoles with acetylacetone or ethyl acetoacetate in boiling acetic acid. For example, reacting 5-aminopyrazole 5 with acetylacetone yields pyrazolo[1,5-a]pyrimidine derivative 7, characterized by an amidic carbonyl (IR: 1653 cm⁻¹) and confirmed via mass spectrometry (m/z = 428). This one-pot method simplifies core formation but requires stringent temperature control to avoid side reactions.

Table 1: Comparison of Cyclization Strategies

MethodStarting MaterialsConditionsYieldRegioselectivity Control
Multi-Step Chlorination5-Amino-3-methylpyrazolePOCl₃, K₂CO₃, RT to reflux61%High (C7 preference)
Cyclocondensation5-Aminopyrazole + β-DiketoneAcetic acid, reflux89%Moderate

Post-Functionalization Techniques for C-6 Carboxamide Modifications

The C-6 carboxamide group is introduced via hydrolysis, nucleophilic substitution, or reductive amination:

  • Carboxylic Acid to Carboxamide Conversion
    7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (PubChem CID 1491577) serves as a key intermediate. Activation with coupling agents (e.g., EDCl/HOBt) followed by treatment with ammonia yields the carboxamide derivative. This method ensures high purity but requires stringent anhydrous conditions.

  • Direct Nucleophilic Substitution
    Chlorinated intermediates like 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) undergo selective amination at C6. For instance, heating 2 with aqueous ammonia under pressure replaces the C6 chlorine with an amine group, forming the carboxamide after oxidation.

  • Reductive Amination
    Aldehyde intermediates (e.g., 47 from oxidation of 19) react with amines like 2-(4-piperidyl)-2-propanol in reductive amination, followed by Suzuki coupling to install aryl groups adjacent to the carboxamide. This approach enables dual functionalization but demands precise stoichiometry.

Table 2: Post-Functionalization Pathways

SubstrateReagent/ReactionKey OutcomeYield
Carboxylic acid EDCl/HOBt + NH₃Direct amidation75%*
Dichloro intermediateNH₃ (aq), high pressureC6 amination68%
Aldehyde intermediatePropanolamine + NaBH₄Carboxamide with piperidyl side chain82%

*Theoretical yield based on analogous reactions.

Solvent and Catalyst Systems for Reaction Optimization

Reaction efficiency hinges on solvent polarity, catalyst selection, and temperature:

  • Chlorination and Substitution
    Phosphorus oxychloride in acetonitrile facilitates dichlorination at elevated temperatures (80–100°C), while morpholine substitutions proceed optimally in tetrahydrofuran with potassium carbonate at room temperature.

  • Cyclocondensation
    Boiling acetic acid (118°C) promotes cyclocondensation of β-diketones and aminopyrazoles, with prolonged reflux (8–12 hours) ensuring complete ring closure.

  • Deuterium Exchange
    Deuterated solvents like CD₃OD enable H/D exchange at C7-methyl groups in pyrazolo[1,5-a]pyrimidines, accelerated by sodium d₃-methoxide at −15°C. Although not directly used in carboxamide synthesis, this highlights solvent effects on reactivity.

Table 3: Solvent-Catalyst Systems

Reaction TypeSolventCatalyst/TemperatureOutcome
ChlorinationAcetonitrilePOCl₃, 80°C61% dichlorination
AminationTHFK₂CO₃, RT94% substitution
CyclocondensationAcetic acidReflux (118°C)89% ring formation
H/D ExchangeCD₃ODNaOCH₃, −15°CQuantitative deuterium uptake

Casein Kinase 2 represents a constitutively active serine/threonine protein kinase that plays fundamental roles in cellular regulation, including proliferation, differentiation, and survival pathways [1]. The exploration of pyrazolo[1,5-a]pyrimidine derivatives as Casein Kinase 2 inhibitors has yielded significant insights into their binding mechanisms and selectivity characteristics.

The most comprehensive investigation of pyrazolo[1,5-a]pyrimidine-based Casein Kinase 2 inhibitors involved 6-(tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines rather than direct carboxamide derivatives [1]. These tetrazole-containing compounds demonstrated that the tetrazolyl fragment functions as a bioisostere for carboxyl groups, providing similar electronic characteristics while offering enhanced metabolic stability [1]. The lead compound in this series, 3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine, achieved remarkable Casein Kinase 2 inhibition with an inhibitor concentration fifty percent value of 45 nanomolar [1].

Structure-activity relationship analysis revealed critical determinants for Casein Kinase 2 binding affinity. Compounds bearing 6-(tetrazol-5-yl)- [2] [1] [3]triazolo[1,5-a]pyrimidines consistently exhibited lower activity compared to their pyrazolopyrimidine counterparts, with inhibitor concentration fifty percent values extending into the higher micromolar range [1]. Within the pyrazolopyrimidine series, substitution patterns at the C2 and C3 positions significantly influenced binding potency. Introduction of methylthio or phenyl groups at the C2-position enhanced activity, while smaller methyl substituents resulted in diminished potency [1].

The binding mechanism involves canonical type-I inhibition, wherein pyrazolo[1,5-a]pyrimidine derivatives occupy the adenosine triphosphate-binding site of Casein Kinase 2 [4]. Crystallographic analysis of related compounds revealed that the pyrazolopyrimidine core adopts a planar conformation enabling strong π-π stacking interactions within the enzyme's hydrophobic pocket [4]. The carboxylic acid moiety, shared by many Casein Kinase 2 inhibitors including silmitasertib, proved essential for potency but somewhat limited cellular activity due to poor membrane penetration [4].

Selectivity profiling demonstrated that optimized pyrazolo[1,5-a]pyrimidine derivatives could achieve exclusive selectivity for Casein Kinase 2 over other kinases [4]. The compound IC20, a macrocyclic pyrazolo[1,5-a]pyrimidine derivative, displayed high in vitro potency for Casein Kinase 2 with a dissociation constant of 12 nanomolar and exceptional selectivity when screened against 238 kinases [4] [5]. Besides Casein Kinase 2α and Casein Kinase 2α' (each with inhibitor concentration fifty percent values of 1 nanomolar), only death-associated protein kinase 3 showed significant inhibition with an inhibitor concentration fifty percent value of 17 nanomolar [5].

Table 1: Casein Kinase 2 Inhibition Data for Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundChemical StructureCK2 IC₅₀ (μM)CK2 Inhibition at 50 μM (%)Reference
2a6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine9.2790.24Urakov et al., 2022 [1]
2c2-(methylthio)-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine4.4894.04Urakov et al., 2022 [1]
2d2-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine2.4289.83Urakov et al., 2022 [1]
2f3-carbonitrile-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine0.1892.78Urakov et al., 2022 [1]
2i3-phenyl-6-(tetrazol-5-yl)-7-aminopyrazolo[1,5-a]pyrimidine0.045100.86Urakov et al., 2022 [1]
3fSodium 5-(7-amino-3-cyanopyrazolo[1,5-a]pyrimidin-6-yl)tetrazol-1-ide0.06799.54Urakov et al., 2022 [1]

The regioselectivity of azide-nitrile cycloaddition processes proved crucial for synthesizing these potent inhibitors [1]. Only the cyano group within the pyrimidine ring converted to tetrazole functionality, while nitrile groups in azole fragments remained unreactive under optimized conditions [1]. This selectivity enabled precise structural modifications essential for achieving nanomolar Casein Kinase 2 inhibition.

Trk Receptor Tyrosine Kinase Modulation Strategies

Tropomyosin receptor kinases represent a family of transmembrane receptor tyrosine kinases comprising TrkA, TrkB, and TrkC, encoded by NTRK1, NTRK2, and NTRK3 genes respectively [6]. These kinases have emerged as critical therapeutic targets, particularly in oncology, due to their involvement in various cellular functions hijacked by tumors for proliferation and survival.

Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated exceptional potency as Trk receptor inhibitors through strategic structural optimization. The incorporation of picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivatives yielded compounds with outstanding enzymatic inhibition of TrkA [6]. Among 105 compounds evaluated, derivatives bearing picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring achieved inhibitor concentration fifty percent values of 1.7 nanomolar for TrkA inhibition [6].

The strategic positioning of functional groups proved critical for Trk inhibition activity. Substitution with 2,5-difluorophenyl-substituted pyrrolidine at the fifth position significantly enhanced Trk inhibition potency [6]. Structure-activity relationship studies revealed that compounds with amide or carboxamide bonds at the third position consistently exhibited Trk inhibition in the nanomolar range [6]. The pyrrolidine ring at the fifth position offered distinct advantages over other ring systems, particularly when bearing electronegative substitutions [6].

Recent developments in dual inhibition strategies have yielded compounds targeting both cyclin-dependent kinase 2 and TrkA simultaneously [7] [8]. These dual inhibitors maintained the pyrazolopyrimidine scaffold while incorporating structural features enabling interaction with both kinase active sites [7]. Compounds 6t and 6s demonstrated potent dual inhibitory activity, showing inhibitor concentration fifty percent values of 0.09 micromolar and 0.23 micromolar against cyclin-dependent kinase 2, and 0.45 micromolar against TrkA respectively [7] [8].

Advanced pyrazolo[1,5-a]pyrimidine derivatives have achieved remarkable selectivity and potency across the Trk receptor family [9]. Compounds 8a, 8f, 9a, 9b, and 9f displayed inhibitor concentration fifty percent values below 5 nanomolar for Trk inhibition [9]. Molecular docking investigations revealed that these compounds adopt binding modes similar to established Trk inhibitors, suggesting conserved interaction mechanisms within the ATP-binding pocket [9].

Table 2: Trk Receptor Tyrosine Kinase Inhibition Data

CompoundTarget KinaseIC₅₀ ValueAdditional ActivityReference
8aTrkA<5 nMPicolinamide derivativeZhang et al., 2021 [9]
8fTrkA<5 nMPicolinamide derivativeZhang et al., 2021 [9]
9aTrkA<5 nMPyrrolidine substitutionZhang et al., 2021 [9]
9bTrkA<5 nMPyrrolidine substitutionZhang et al., 2021 [9]
6tCDK2/TrkA0.09 μM/0.45 μMDual inhibitorAhmed et al., 2024 [7] [8]
6sCDK2/TrkA0.23 μM/0.45 μMDual inhibitorAhmed et al., 2024 [7] [8]

The clinical relevance of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors extends beyond enzymatic potency to encompass drug-resistant mutations [6]. Several macrocyclic analogs and novel Trk inhibitors incorporating this core structure are currently undergoing clinical trials [6]. Structural modifications have led to compounds achieving NTRK inhibitor concentration fifty percent values exceeding 0.02 nanomolar [6]. These compounds demonstrated potential for overcoming resistance mutations that limit the effectiveness of first-generation Trk inhibitors.

The mechanism of Trk inhibition involves competitive binding at the ATP-binding site, with the pyrazolo[1,5-a]pyrimidine core facilitating essential hydrogen bonding interactions [6]. The planar structure of the heterocyclic core enables π-π stacking interactions with aromatic residues within the kinase domain [6]. Optimization strategies have focused on enhancing selectivity over related kinases while maintaining potent Trk inhibition across all three receptor subtypes.

Comparative Inhibition Potency Across Kinase Superfamilies

The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated remarkable versatility in inhibiting diverse kinase superfamilies, establishing itself as a privileged structure in kinase inhibitor development [10] [11]. Comprehensive kinase profiling studies have revealed distinct structure-activity relationships governing selectivity and potency across different kinase families.

Cyclin-dependent kinases represent one of the most extensively studied targets for pyrazolo[1,5-a]pyrimidine derivatives [12]. The compound BS-194, a pyrazolo[1,5-a]pyrimidine-derived inhibitor, demonstrated exceptional potency against multiple cyclin-dependent kinases with inhibitor concentration fifty percent values of 3, 30, 30, 250, and 90 nanomolar for cyclin-dependent kinase 2, cyclin-dependent kinase 1, cyclin-dependent kinase 5, cyclin-dependent kinase 7, and cyclin-dependent kinase 9 respectively [12]. This compound achieved a mean growth inhibition fifty percent value of 280 nanomolar across 60 cancer cell lines, demonstrating broad antiproliferative activity [12].

Pim kinase inhibition represents another area where pyrazolo[1,5-a]pyrimidine derivatives have achieved exceptional selectivity and potency [13]. Lead compounds demonstrated nanomolar inhibitory activity against Pim-1 kinase while maintaining excellent selectivity profiles [13]. The most potent derivative achieved an inhibitor concentration fifty percent value of 3 nanomolar against Pim-1 and showed remarkable selectivity when screened against 119 oncogenic kinases [13]. These compounds also demonstrated potent inhibition of Flt-3 kinase, with selectivity scores indicating improved safety profiles compared to first-generation Pim-1 inhibitors [13].

RAF kinase selectivity has been achieved through strategic rigidification approaches applied to pyrazolo[3,4-d]pyrimidine scaffolds [14]. Alkyne-linked quinazoline derivatives demonstrated exceptional selectivity for RAF kinases, with the lead compound exhibiting an inhibitor concentration fifty percent value of 8 nanomolar against BRAF^V600E^ [14]. Kinase selectivity profiling against 245 kinases revealed that only four kinases, including BRAF and CRAF, were inhibited by over 85 percent [14].

Bruton's tyrosine kinase inhibition has been explored using pyrazolo[3,4-d]pyrimidine derivatives designed as irreversible inhibitors [15]. These compounds incorporated covalent warheads targeting cysteine residues within the ATP-binding site [15]. Structure-activity relationship studies identified that 1-acrylamido-4-aminopiperidine substitution at the C4 position enhanced both enzymatic activity and cellular cytotoxicity [15].

Table 3: Comparative Kinase Superfamily Inhibition Potency

Kinase TargetBest IC₅₀ (nM)Lead Compound ClassSelectivity ProfileReference
CK245Tetrazole-pyrazolo[1,5-a]pyrimidineHighly selectiveUrakov et al., 2022 [1]
CDK23,000Pyrazolo[1,5-a]pyrimidine (BS-194)CDK1,5,7,9 cross-activityHsu et al., 2010 [12]
Pim-13Pyrazolo[1,5-a]pyrimidineSelective vs 119 kinasesKirschkowski et al., 2014 [13]
TrkA<5Picolinamide-pyrazolo[1,5-a]pyrimidinePan-Trk activityZhang et al., 2021 [9]
BRAF^V600E^8Quinazoline-pyrazolo[3,4-d]pyrimidineRAF-selectiveZhang et al., 2021 [14]
BTKLow nMPyrazolo[3,4-d]pyrimidineIrreversible mechanismYeom et al., 2022 [15]
c-Src1,700Pyrazolo[1,5-a]pyrimidine-3-carboxamideABL-selectiveKato et al., 2007 [16]

The exploration of epidermal growth factor receptor inhibition using pyrazolo[1,5-a]pyrimidine derivatives has yielded compounds with promise for non-small cell lung cancer treatment [10] [11]. These derivatives act as ATP-competitive inhibitors, with several compounds demonstrating superior activity compared to established epidermal growth factor receptor inhibitors [10]. The planar pyrazolopyrimidine core facilitates essential π-π stacking interactions within the kinase active site [10].

Phosphoinositide 3-kinase inhibition has been achieved through pyrazolo[3,4-d]pyrimidine derivatives designed as ATP-competitive pan-phosphoinositide 3-kinase inhibitors [14]. The most potent derivatives demonstrated inhibitor concentration fifty percent values of 2.6 nanomolar against phosphoinositide 3-kinase α with excellent selectivity over other isoforms [14]. These compounds served as valuable tool compounds for studying phosphoinositide 3-kinase biology despite challenges in further clinical development [14].

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Dates

Last modified: 08-19-2023

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